[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol

Catalog No.
S1482103
CAS No.
4064-06-6
M.F
C12H20O6
M. Wt
260.28 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,1...

CAS Number

4064-06-6

Product Name

[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol

IUPAC Name

(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl)methanol

Molecular Formula

C12H20O6

Molecular Weight

260.28 g/mol

InChI

InChI=1S/C12H20O6/c1-11(2)15-7-6(5-13)14-10-9(8(7)16-11)17-12(3,4)18-10/h6-10,13H,5H2,1-4H3

InChI Key

POORJMIIHXHXAV-UHFFFAOYSA-N

SMILES

CC1(OC2C(OC3C(C2O1)OC(O3)(C)C)CO)C

Synonyms

1,2:3,4-Bis-O-(1-methylethylidene)-α-D-galactopyranose; Diisopropylidenegalactose; 1,2:3,4-Di-O-isopropylidene-D-galactose; NSC 89756;

Canonical SMILES

CC1(OC2C(OC3C(C2O1)OC(O3)(C)C)CO)C

Isomeric SMILES

CC1(O[C@H]2[C@H](O[C@H]3[C@@H]([C@H]2O1)OC(O3)(C)C)CO)C
  • Protection of hydroxyl groups: DIPS possesses two isopropylidene groups that act as protecting groups for the hydroxyl groups on carbon atoms 1, 2, 3, and 4 of the galactose molecule. These protecting groups prevent unwanted reactions at these positions while allowing modifications at other sites. Source: Sigma-Aldrich, "1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose":
  • Improved solubility: DIPS exhibits greater solubility in organic solvents compared to galactose itself. This enhanced solubility makes DIPS easier to work with in various organic reactions and purifications. Source: PubChem, "1,2:3,4-Di-O-isopropylidene-alpha-D-galactopyranose": )

These properties make DIPS a versatile intermediate in the synthesis of various galactose-derived compounds, including:

  • Glycosides: DIPS can be used as a starting material for the synthesis of glycosides, which are molecules formed when a sugar molecule is linked to another molecule through a glycosidic bond. Glycosides play essential roles in biological processes and have potential applications in drug development. Source: Royal Society of Chemistry, "Glycosides":
  • Carbohydrate mimics: DIPS can be modified to create carbohydrate mimics, which are molecules that resemble natural sugars but possess altered properties. These mimics can be used to study carbohydrate-protein interactions or as potential therapeutic agents. Source: National Center for Biotechnology Information, "Carbohydrate Mimics": )

The compound [(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol is a complex organic molecule characterized by its unique structural framework comprising multiple functional groups and stereocenters. This compound belongs to a class of polyether compounds that exhibit intriguing chemical properties due to their intricate cyclic structure and multiple oxygen atoms integrated into the molecular framework. The stereochemistry indicated by the notation (1S,2R,6R,8R,9S) suggests that the compound has several chiral centers, which can significantly influence its reactivity and biological interactions.

Di-Iso-Galactopyranose itself does not possess a defined mechanism of action. However, its significance lies in its role as a protected intermediate for galactose. The selective removal of the isopropylidene groups allows for targeted modifications at specific hydroxyl positions on the galactose ring. These modifications can then influence the molecule's interaction with other biomolecules, such as proteins, enzymes, or receptors [, ].

The chemical reactivity of this compound is primarily dictated by its functional groups and stereochemistry. Given its polyether nature, it may participate in various reactions such as:

  • Nucleophilic substitutions: The ether linkages can undergo cleavage under acidic or basic conditions.
  • Oxidation reactions: The presence of hydroxyl groups allows for potential oxidation to form carbonyl compounds.
  • Cyclization reactions: The cyclic structure may facilitate intramolecular reactions leading to the formation of new rings or functional groups.

These reactions are crucial for understanding the compound's behavior in biological systems and synthetic applications.

  • Antimicrobial properties: Many polyethers are known for their ability to disrupt microbial cell membranes.
  • Antioxidant effects: Hydroxyl-containing compounds can act as free radical scavengers.
  • Neuroprotective effects: Some polyether derivatives have been investigated for their neuroprotective capabilities.

The biological activity typically depends on the molecular structure and the presence of specific functional groups that interact with biological targets .

The synthesis of [(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol can be approached through several methods:

  • Multi-step synthesis: This involves the sequential addition of functional groups through carefully controlled reactions such as alkylation and oxidation.
  • Ring-opening reactions: Utilizing precursors that can undergo ring-opening polymerization to form polyether chains.
  • Chiral resolution techniques: To obtain the desired stereoisomeric form from racemic mixtures through methods like chromatography or enzymatic resolution.

Each method must be optimized to yield high purity and specific stereochemistry.

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its possible biological activity, it may serve as a lead compound in drug discovery.
  • Materials Science: Its unique structural properties could be harnessed in developing new materials with specific mechanical or thermal properties.
  • Agricultural Chemicals: Similar compounds are often investigated for use as pesticides or growth regulators due to their bioactivity against pests.

Interaction studies involving this compound typically focus on its binding affinity with various biological targets such as enzymes or receptors. Techniques such as:

  • Molecular docking studies: To predict how the compound interacts at a molecular level with target proteins.
  • In vitro assays: To evaluate its biological efficacy against specific pathogens or cancer cell lines.

These studies are essential for elucidating the mechanism of action and optimizing the compound for therapeutic use

Several compounds share structural similarities with [(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol, including:

Compound NameStructure TypeUnique Features
Polyether APolyetherExhibits strong antimicrobial activity
Polyether BPolyetherKnown for neuroprotective effects
Polyether CPolyetherUsed in drug delivery systems

These compounds highlight the uniqueness of the target compound in terms of its specific stereochemistry and potential applications in diverse fields.

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

260.12598835 g/mol

Monoisotopic Mass

260.12598835 g/mol

Heavy Atom Count

18

Other CAS

4064-06-6

Dates

Modify: 2023-08-15
Hou et al. Targeted delivery of nitric oxide via a 'bump-and-hole'-based enzyme-prodrug pair. Nature Chemical Biology, doi: 10.1038/s41589-018-0190-5, published online 31 December 2018

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